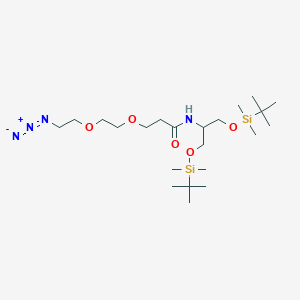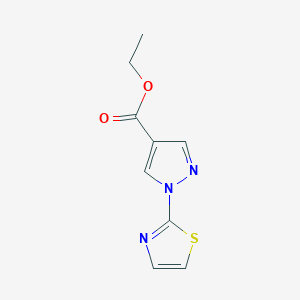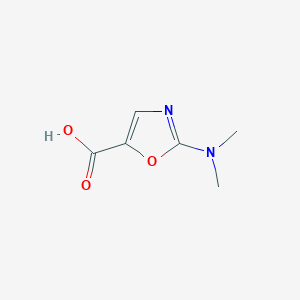
6-Amino-3-brom-2-(Trifluormethyl)phenol
Übersicht
Beschreibung
6-Amino-3-bromo-2-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a phenol ring
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Arzneimittelentwicklung
Die Trifluormethylgruppe in Verbindungen wie 6-Amino-3-brom-2-(Trifluormethyl)phenol wird oft mit einer Vielzahl pharmakologischer Aktivitäten in Verbindung gebracht. Diese Gruppe findet sich in vielen von der FDA zugelassenen Medikamenten wieder, was ihre Bedeutung in der Arzneimittelentwicklung unterstreicht . Das Vorhandensein dieser Gruppe kann die biologische Aktivität und metabolische Stabilität von Arzneimitteln verbessern, was sie zu einer wertvollen Einheit bei der Entwicklung neuer Therapeutika macht.
Synthese von Agrochemikalien
Trifluormethylpyridine, die ein ähnliches Strukturmotiv wie unsere Zielverbindung aufweisen, sind für die Synthese von aktiven agrochemischen Wirkstoffen von entscheidender Bedeutung . Diese Verbindungen werden verwendet, um Nutzpflanzen vor Schädlingen zu schützen, und sind ein wesentlicher Bestandteil der Agrochemie-Industrie. Die einzigartigen physikalisch-chemischen Eigenschaften, die durch die Fluoratome vermittelt werden, sind entscheidend für die Aktivität dieser Verbindungen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-bromo-2-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method includes the bromination of 2-(trifluoromethyl)phenol followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of bromine or bromine-containing reagents, nitrating agents such as nitric acid, and reducing agents like tin(II) chloride or iron powder.
Industrial Production Methods
In an industrial setting, the production of 6-Amino-3-bromo-2-(trifluoromethyl)phenol may involve large-scale bromination and nitration processes, followed by efficient reduction techniques. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound while minimizing the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-3-bromo-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
- Oxidation
Eigenschaften
IUPAC Name |
6-amino-3-bromo-2-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-3-1-2-4(12)6(13)5(3)7(9,10)11/h1-2,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXKIYMLYRYAEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-bromopyridin-3-yl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B1379922.png)

![2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid](/img/structure/B1379924.png)
![3-[(4-bromophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1379926.png)








![7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1379942.png)

